

# Application Note: DNA Gyrase Inhibition Assay Using Albamycin (Novobiocin)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Albamycin

Cat. No.: B7559106

[Get Quote](#)

## Introduction

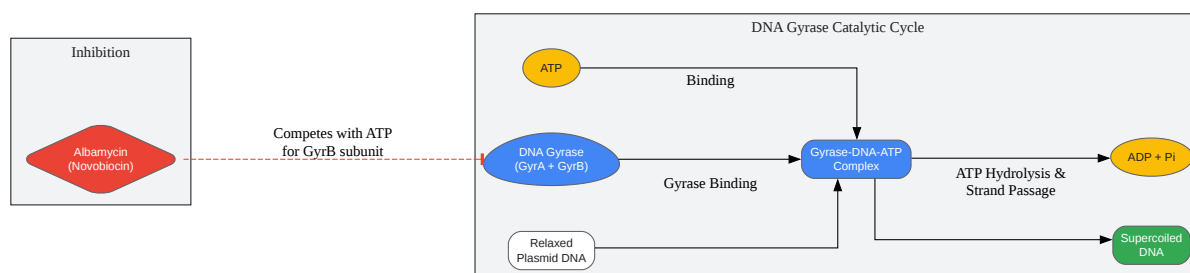
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3] This enzyme is a validated and crucial target for antibacterial drugs because it is present in bacteria but absent in higher eukaryotes.[1][2] **Albamycin**, also known as Novobiocin, is an aminocoumarin antibiotic that potently inhibits bacterial DNA gyrase.[4][5] It functions as a competitive inhibitor of the ATPase activity associated with the GyrB subunit of the enzyme, thereby preventing the energy transduction required for DNA supercoiling.[6][7] This application note provides a detailed protocol for a DNA gyrase supercoiling inhibition assay using **Albamycin**, suitable for screening novel antibacterial compounds and studying enzyme kinetics.

## Principle of the Assay

The assay measures the activity of DNA gyrase by observing the conversion of relaxed circular plasmid DNA into its negatively supercoiled form. This topological change is dependent on ATP hydrolysis.[6] In the presence of an inhibitor like **Albamycin**, the supercoiling activity of DNA gyrase is diminished or completely blocked. The different topological forms of the plasmid DNA (relaxed, supercoiled, and intermediate topoisomers) can be separated and visualized by agarose gel electrophoresis.[1] The extent of inhibition is determined by quantifying the decrease in the supercoiled DNA band intensity compared to a control reaction without the inhibitor.

## Mechanism of Action: Albamycin Inhibition of DNA Gyrase

**Albamycin** (Novobiocin) targets the B subunit of DNA gyrase (GyrB).[7][8] The supercoiling reaction catalyzed by DNA gyrase is an ATP-dependent process. **Albamycin** acts as a competitive inhibitor by binding to the ATP-binding site on the GyrB subunit.[6][7][9] This binding event prevents ATP from associating with the enzyme, thereby blocking the conformational changes necessary for DNA strand passage and the introduction of negative supercoils.[6]



[Click to download full resolution via product page](#)

Caption: Mechanism of DNA gyrase inhibition by **Albamycin** (Novobiocin).

## Experimental Protocol

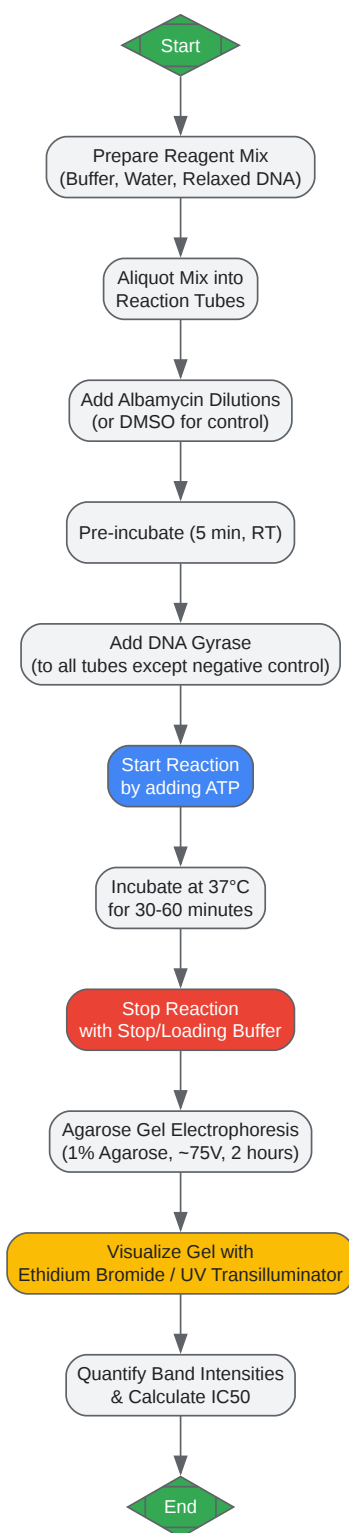
This protocol is adapted for a standard 20-30  $\mu$ L reaction volume, suitable for analysis on a single lane of an agarose gel.

### 1. Materials and Reagents

- Enzyme: Purified *E. coli* DNA Gyrase (e.g., from Inspiralis or TopoGEN).
- DNA Substrate: Relaxed pBR322 or other suitable plasmid DNA (typically 0.1-0.2  $\mu$ g per reaction).
- Inhibitor: **Albamycin** (Novobiocin) sodium salt, prepared as a stock solution in DMSO (e.g., 400  $\mu$ M).[5]

- ATP Solution: 10 mM ATP, pH 7.0.
- Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl<sub>2</sub>, 10 mM Dithiothreitol (DTT), 9 mM Spermidine, 32.5% (w/v) glycerol. (Note: Buffer compositions may vary between suppliers).[\[8\]](#)[\[10\]](#)
- Stop Buffer / Loading Dye (6x): 30% Glycerol, 0.75% Bromophenol Blue, 0.75% Xylene Cyanol FF, 60 mM EDTA, 3% SDS.
- Other: Nuclease-free water, Agarose, 1x TAE or TBE buffer, Ethidium Bromide or other DNA stain.

## 2. Assay Procedure



[Click to download full resolution via product page](#)

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Step-by-Step Method:

- Prepare a master mix: On ice, prepare a master mix containing nuclease-free water, 5x Assay Buffer, and relaxed plasmid DNA for the number of reactions planned.
- Aliquot: Aliquot the master mix into individual reaction tubes.
- Add Inhibitor: Add varying concentrations of **Albamycin** to the respective tubes. For the positive control (100% activity), add the same volume of DMSO. For the negative control (no enzyme activity), add DMSO.
- Add Enzyme: Add a pre-determined amount of DNA gyrase (typically 1 unit, which fully supercoils the DNA substrate in the given time) to all tubes except the negative control. Gently mix.
- Start Reaction: Initiate the reactions by adding ATP to a final concentration of 1 mM.[\[8\]](#)[\[11\]](#)
- Incubate: Incubate all reaction tubes at 37°C for 30 to 60 minutes.[\[1\]](#)[\[10\]](#)
- Stop Reaction: Terminate the reactions by adding 1/5th volume of Stop Buffer / Loading Dye.
- Analyze: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., 0.5 µg/mL Ethidium Bromide) and run in 1x TAE or TBE buffer at approximately 75V for 2 hours, or until good separation is achieved between the supercoiled and relaxed forms.[\[1\]](#)[\[10\]](#)
- Visualize and Quantify: Visualize the DNA bands using a UV transilluminator. The supercoiled plasmid runs faster than the relaxed form.[\[1\]](#) Quantify the intensity of the supercoiled band in each lane using densitometry software (e.g., ImageJ).

### 3. Data Analysis

- Calculate the percentage of inhibition for each **Albamycin** concentration using the following formula: % Inhibition =  $100 \times [1 - (I_i - I_n) / (I_p - I_n)]$  Where:
  - $I_i$  = Intensity of the supercoiled band in the presence of the inhibitor.
  - $I_n$  = Intensity of the supercoiled band in the negative control (no enzyme).
  - $I_p$  = Intensity of the supercoiled band in the positive control (enzyme, no inhibitor).

- Plot the % Inhibition against the logarithm of the **Albamycin** concentration.
- Determine the IC<sub>50</sub> value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

## Quantitative Data Summary

The following tables provide typical concentrations for assay components and reported inhibitory values for **Albamycin** (Novobiocin).

Table 1: Typical Reaction Component Concentrations

Component	Final Concentration	Reference
Tris-HCl, pH 7.5-8.0	20-35 mM	<a href="#">[8]</a> <a href="#">[11]</a>
KCl / NH <sub>4</sub> OAc	24-35 mM	<a href="#">[8]</a> <a href="#">[11]</a>
MgCl <sub>2</sub>	4-8 mM	<a href="#">[8]</a> <a href="#">[11]</a>
ATP	1 mM	<a href="#">[8]</a> <a href="#">[11]</a>
DTT	1-2 mM	<a href="#">[8]</a> <a href="#">[11]</a>
Spermidine	1.8 mM	<a href="#">[8]</a> <a href="#">[10]</a>
Relaxed Plasmid DNA	~25 µg/mL	<a href="#">[11]</a>

| E. coli DNA Gyrase | ~1 Unit (~20 nM) |[\[11\]](#) |

Table 2: Reported IC<sub>50</sub> Values for Novobiocin against DNA Gyrase

Organism	IC <sub>50</sub> (µM)	Reference
E. coli	~0.5 µM	<a href="#">[8]</a>
E. coli	0.08 - 0.16 µM	<a href="#">[5]</a> <a href="#">[12]</a>
M. tuberculosis	Varies (example shown)	<a href="#">[1]</a>

| S. aureus | Varies (nanomolar range) |[\[12\]](#) |

Note: IC<sub>50</sub> values can vary depending on the specific assay conditions (e.g., enzyme and ATP concentrations) and the source of the enzyme.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [inspiralis.com](https://inspiralis.com) [[inspiralis.com](https://inspiralis.com)]
- 2. novobiocin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [[guidetopharmacology.org](https://guidetopharmacology.org)]
- 3. [indexmedicus.afro.who.int](https://indexmedicus.afro.who.int) [[indexmedicus.afro.who.int](https://indexmedicus.afro.who.int)]
- 4. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 5. [bpsbioscience.com](https://bpsbioscience.com) [[bpsbioscience.com](https://bpsbioscience.com)]
- 6. Energy coupling in DNA gyrase and the mechanism of action of novobiocin - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Novobiocin - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 8. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 9. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. [topogen.com](https://topogen.com) [[topogen.com](https://topogen.com)]
- 11. [fnkprddata.blob.core.windows.net](https://fnkprddata.blob.core.windows.net) [[fnkprddata.blob.core.windows.net](https://fnkprddata.blob.core.windows.net)]
- 12. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- To cite this document: BenchChem. [Application Note: DNA Gyrase Inhibition Assay Using Albamycin (Novobiocin)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7559106#protocol-for-dna-gyrase-inhibition-assay-using-albamycin>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)